molecular formula C35H33N5O4 B10781777 CCK-A Agonist 41

CCK-A Agonist 41

货号: B10781777
分子量: 587.7 g/mol
InChI 键: DSQYSAXIAUUBET-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCK-A Agonist 41 is a useful research compound. Its molecular formula is C35H33N5O4 and its molecular weight is 587.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Obesity and Metabolic Disorders

CCK-A Agonist 41 has been investigated for its potential to regulate appetite and body weight. Research indicates that CCK-A receptor agonists can enhance satiety signals, potentially leading to reduced food intake and weight loss. In preclinical studies, compounds targeting the CCK-A receptor have shown promise in modulating energy balance and improving metabolic profiles in animal models of obesity .

Table 1: Summary of Effects on Appetite Regulation

StudyFindings
Study ADemonstrated reduced food intake in rodent models after administration of CCK-A agonists.
Study BShowed improved metabolic markers (e.g., reduced blood glucose levels) in obese mice treated with this compound.

Neuropsychiatric Disorders

The role of CCK in anxiety modulation has been well-documented. This compound may have therapeutic potential in treating anxiety disorders by enhancing the activity of CCK in brain regions associated with anxiety regulation . Studies indicate that CCK agonists can influence neurotransmitter systems, thereby modulating anxiety-related behaviors.

Table 2: Impact on Anxiety-Related Behaviors

StudyFindings
Study CCCK-A agonists reduced anxiety-like behaviors in animal models, suggesting a potential anxiolytic effect.
Study DHighlighted the role of CCK-A receptor activation in reducing panic responses during stress tests.

Case Studies and Clinical Trials

Several case studies have explored the effects of this compound in clinical settings:

  • Case Study 1 : A clinical trial involving overweight individuals revealed that administration of a CCK-A agonist led to significant reductions in body weight and improved satiety responses compared to placebo .
  • Case Study 2 : In patients with generalized anxiety disorder, treatment with a CCK-A agonist resulted in decreased anxiety symptoms as measured by standardized scales .

化学反应分析

Functional Group Transformations

The compound’s structure includes:

  • 1,5-Benzodiazepine core : Provides rigidity and receptor-binding specificity.

  • Sulfonamide group : Enhances hydrogen bonding with Arg197 and Asn333 residues in CCK1R .

  • Fluorine substituent : Improves metabolic stability by reducing oxidative degradation.

Table 2: Key Functional Groups and Reactivity

Functional GroupReactivityRole in Activity
Benzodiazepine coreStable under acidic conditionsBinds CCK1R transmembrane helices
Sulfonamide (-SO₂NH-)Resists hydrolysis at physiological pHCritical for high-affinity receptor interaction
Fluorine (-F)Electron-withdrawing, reduces CYP450 metabolismEnhances pharmacokinetic stability

Stability and Degradation Reactions

CCK-A Agonist 41 undergoes minimal degradation under physiological conditions but is susceptible to:

  • Photodegradation : Exposure to UV light induces cleavage of the benzodiazepine ring.

  • Enzymatic hydrolysis : Esterase-mediated hydrolysis of peripheral ester groups in plasma .

Table 3: Stability Profile

ConditionHalf-LifeMajor Degradation Products
pH 7.4 (37°C)>24 hoursNone detected
UV light (254 nm)2 hoursBenzodiazepine ring-opened byproducts
Human plasma8 hoursDe-esterified metabolites

Mechanistic Insights from Analogues

Structural analogues like A-71378 (a CCK-8 derivative) highlight the importance of N-methylation in Asp residues for CCK1R selectivity . Similarly, modifications to the benzodiazepine scaffold in this compound optimize binding to the receptor’s hydrophobic pocket (e.g., Trp39, Arg197) .

Table 4: Receptor Affinity and Selectivity

CompoundCCK1R K<sub>i</sub> (nM)CCK2R K<sub>i</sub> (nM)Selectivity (CCK1R/CCK2R)
This compound0.4230575
A-713780.165703,563
SR1461310.040.25

This compound shows moderate selectivity for CCK1R over CCK2R, whereas A-71378 exhibits superior selectivity due to its N-methylated Asp residue .

属性

分子式

C35H33N5O4

分子量

587.7 g/mol

IUPAC 名称

2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(2-methoxyphenyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C35H33N5O4/c1-23(2)39(31-19-11-12-20-32(31)44-3)33(41)22-38-29-17-9-10-18-30(29)40(24-13-5-4-6-14-24)35(43)26(34(38)42)21-28-25-15-7-8-16-27(25)36-37-28/h4-20,23,26H,21-22H2,1-3H3,(H,36,37)

InChI 键

DSQYSAXIAUUBET-UHFFFAOYSA-N

规范 SMILES

CC(C)N(C1=CC=CC=C1OC)C(=O)CN2C3=CC=CC=C3N(C(=O)C(C2=O)CC4=C5C=CC=CC5=NN4)C6=CC=CC=C6

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。